6-Methyl-4-(trifluoromethyl)pyridin-2-amine
Overview
Description
6-Methyl-4-(trifluoromethyl)pyridin-2-amine is an organic compound that belongs to the class of pyridines, which are nitrogen-containing heterocyclic compounds. This compound is characterized by the presence of a trifluoromethyl group (-CF₃) and a methyl group (-CH₃) attached to the pyridine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and reactivity of the compound. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-Methyl-4-(trifluoromethyl)pyridin-2-amine involves the reaction of 2-fluoro-4-(trifluoromethyl)pyridine with ethylamine hydrochloride in the presence of sodium hydroxide (NaOH) and dimethyl sulfoxide (DMSO) as a solvent. The reaction is typically carried out at elevated temperatures (around 130°C) for about 24 hours. After the reaction is complete, the mixture is cooled to room temperature, and the product is isolated through extraction and purification processes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for achieving high purity and yield in industrial production .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-(trifluoromethyl)pyridin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amino group (-NH₂) can be replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form amine derivatives with different oxidation states
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. The reactions are typically carried out in polar aprotic solvents such as DMSO or acetonitrile.
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyridine derivatives, while oxidation reactions can produce N-oxides or other oxidized forms of the compound .
Scientific Research Applications
6-Methyl-4-(trifluoromethyl)pyridin-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules, including ligands for metal-catalyzed reactions and other heterocyclic compounds
Mechanism of Action
The mechanism of action of 6-Methyl-4-(trifluoromethyl)pyridin-2-amine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. Potential molecular targets include enzymes, receptors, and ion channels involved in various physiological processes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(trifluoromethyl)pyridine: Similar structure but lacks the methyl group at the 6-position.
4-Amino-2-(trifluoromethyl)pyridine: Similar structure but with the amino group at the 4-position.
6-Chloro-4-(trifluoromethyl)pyridin-2-amine: Similar structure but with a chlorine atom instead of a methyl group at the 6-position
Uniqueness
6-Methyl-4-(trifluoromethyl)pyridin-2-amine is unique due to the presence of both the trifluoromethyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s lipophilicity, metabolic stability, and ability to interact with specific molecular targets, making it a valuable intermediate in the synthesis of pharmaceutical agents and other biologically active compounds .
Properties
IUPAC Name |
6-methyl-4-(trifluoromethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c1-4-2-5(7(8,9)10)3-6(11)12-4/h2-3H,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSAFGRUAPRSPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80593687 | |
Record name | 6-Methyl-4-(trifluoromethyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80593687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165385-89-7 | |
Record name | 6-Methyl-4-(trifluoromethyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80593687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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